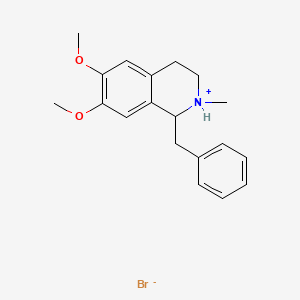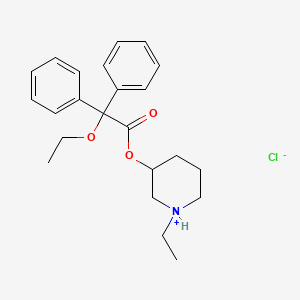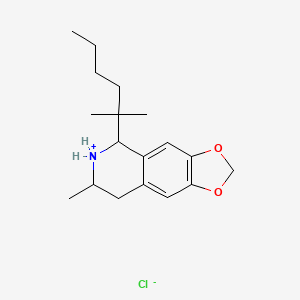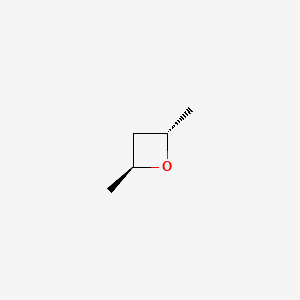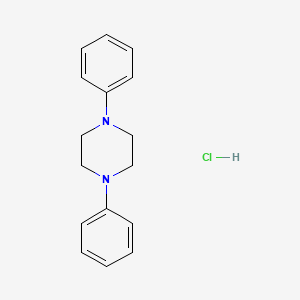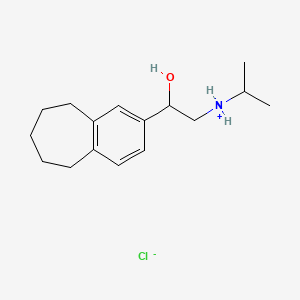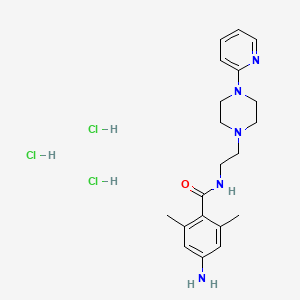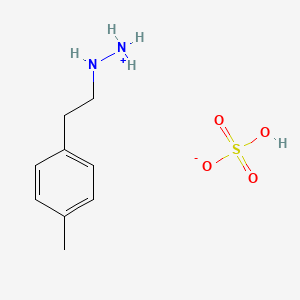
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate is a chemical compound known for its unique structure and properties. It is a derivative of hydrazine and phenylethylamine, making it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate typically involves the reaction of p-methylphenylethylamine with hydrazine in the presence of sulfuric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: It can be reduced to simpler hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives.
Applications De Recherche Scientifique
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenelzine: A hydrazine derivative used as an antidepressant.
Hydrazine: A simple hydrazine compound with various industrial applications.
Phenylethylamine: A compound with stimulant effects and various biological activities.
Uniqueness
p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate is unique due to its specific structure, which combines the properties of hydrazine and phenylethylamine derivatives. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
156-48-9 |
|---|---|
Formule moléculaire |
C9H16N2O4S |
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
hydrogen sulfate;[2-(4-methylphenyl)ethylamino]azanium |
InChI |
InChI=1S/C9H14N2.H2O4S/c1-8-2-4-9(5-3-8)6-7-11-10;1-5(2,3)4/h2-5,11H,6-7,10H2,1H3;(H2,1,2,3,4) |
Clé InChI |
SQXMMYDECLCCPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCN[NH3+].OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Chlorophenyl)azo]salicylic acid](/img/structure/B13735874.png)



![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine](/img/structure/B13735911.png)
